3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid, hereafter referred to as Compound 1, is a synthetic organic compound that has garnered attention in scientific research due to its potential biological activity. It belongs to the class of benzamide derivatives and is often studied for its potential application in treating cystic fibrosis. [, , , ]
Research indicates that Compound 1 can exist in various solid forms, including different polymorphs and solvates. [, , , ] Polymorphs are different crystalline forms of the same molecule with distinct arrangements in the crystal lattice. Solvates, on the other hand, incorporate solvent molecules within their crystal structure. One specific polymorph, designated as Form I, is described as a substantially crystalline, salt-free form of Compound 1. [, ] The existence of multiple solid forms highlights the importance of controlling crystallization conditions during synthesis and formulation development to obtain the desired form with optimal properties.
Based on the available information, the primary application of Compound 1 appears to be in the development of pharmaceutical formulations for potential use in treating CFTR-mediated diseases, specifically cystic fibrosis. [, , , ] Research efforts focus on identifying suitable solid forms, optimizing formulations for oral administration, and evaluating its therapeutic potential.
CAS No.: 2134602-45-0
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: